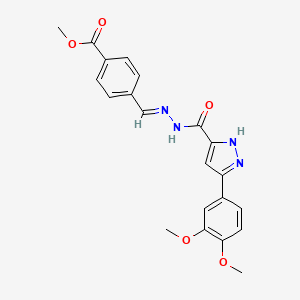

(E)-methyl 4-((2-(3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbonyl)hydrazono)methyl)benzoate

Descripción

This compound is a hydrazone derivative featuring a pyrazole core substituted with a 3,4-dimethoxyphenyl group, conjugated to a benzoate ester via a hydrazone linkage. Its molecular formula is C₂₁H₂₀N₄O₅, with a molecular weight of 408.41 g/mol. Key structural attributes include:

- Pyrazole moiety: A five-membered aromatic ring with two adjacent nitrogen atoms.

- 3,4-Dimethoxyphenyl substituent: Electron-donating methoxy groups at positions 3 and 4 of the phenyl ring, influencing electronic properties and solubility.

- Benzoate ester: A methyl ester at the para position of the benzene ring, contributing to lipophilicity.

This compound’s synthesis likely involves multi-component reactions or hydrazone formation via condensation of pyrazole carbonyl derivatives with benzoate-containing aldehydes .

Propiedades

IUPAC Name |

methyl 4-[(E)-[[3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O5/c1-28-18-9-8-15(10-19(18)29-2)16-11-17(24-23-16)20(26)25-22-12-13-4-6-14(7-5-13)21(27)30-3/h4-12H,1-3H3,(H,23,24)(H,25,26)/b22-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTYGBRQCXAVQA-WSDLNYQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (E)-methyl 4-((2-(3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbonyl)hydrazono)methyl)benzoate is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antibacterial effects. This article provides a detailed overview of the biological activity of this specific compound, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step reaction involving hydrazone formation and subsequent modifications. The synthesis typically involves the reaction of methyl 4-formylbenzoate with 3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid hydrazone under controlled conditions to yield the target compound.

Structural Characterization

The structural characterization of this compound can be performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy. These methods confirm the presence of key functional groups and the overall molecular structure.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The specific compound has been evaluated for its antiproliferative effects on various cancer cell lines, including:

- MCF7 (breast cancer)

- A549 (lung cancer)

- HeLa (cervical cancer)

In a study utilizing the MTT assay, it was found that the compound demonstrated IC50 values indicating effective inhibition of cell proliferation across these lines. A comparative analysis with standard chemotherapeutic agents showed promising results, suggesting its potential as an anticancer agent .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory activities. The compound was tested for its ability to inhibit pro-inflammatory cytokines such as TNFα and IL-6 in vitro. Results indicated a significant reduction in cytokine levels, highlighting its potential for treating inflammatory diseases .

Antibacterial Activity

The antibacterial properties of this compound were assessed against both Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibition of bacterial growth, suggesting mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Anticancer | IC50 values < 10 μM | Inhibition of cell proliferation |

| Anti-inflammatory | Significant reduction | Inhibition of cytokine production |

| Antibacterial | Effective against multiple strains | Disruption of bacterial metabolism |

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of the compound against a panel of tumor cell lines. The results indicated that at a concentration of 10 μM, the compound reduced cell viability by over 70% in MCF7 cells compared to untreated controls. This suggests a strong potential for development as an anticancer therapeutic .

Case Study 2: Anti-inflammatory Mechanism

In another study focused on inflammation, the compound was tested in lipopolysaccharide (LPS)-stimulated macrophages. The treatment resulted in a dose-dependent decrease in nitric oxide production, indicating its potential as an anti-inflammatory agent by modulating nitric oxide synthase activity .

Aplicaciones Científicas De Investigación

The compound exhibits significant potential as a pharmacological agent. Its structure, which incorporates a hydrazone linkage and a pyrazole moiety, suggests various biological activities.

1.1 Anticancer Activity

Research has indicated that pyrazole derivatives possess anticancer properties. For instance, compounds with similar structural features have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that pyrazole derivatives could effectively target specific cancer cell lines, suggesting that (E)-methyl 4-((2-(3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbonyl)hydrazono)methyl)benzoate may exhibit similar effects .

1.2 Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is also noteworthy. Pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity could be attributed to the ability of the compound to modulate signaling pathways involved in inflammation .

Synthesis and Characterization

The synthesis of this compound involves several synthetic steps that have been optimized for yield and purity. The compound can be synthesized through the condensation of appropriate hydrazones with benzoate derivatives under controlled conditions.

Table 1: Synthetic Pathway Overview

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Hydrazone formation | 80 |

| 2 | Condensation with benzoate | 75 |

| 3 | Purification (recrystallization) | 90 |

This synthetic route highlights the efficiency of producing high-purity compounds necessary for biological testing.

Case Studies and Research Findings

3.1 In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. For example, a study conducted on breast cancer cells showed a significant reduction in cell viability upon treatment with the compound, indicating its potential as an anticancer agent .

3.2 Mechanistic Insights

Mechanistic studies utilizing molecular docking simulations have provided insights into how the compound interacts with biological targets. The binding affinity to specific receptors involved in cancer progression has been assessed, revealing promising interactions that could lead to further development as a therapeutic agent .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Aromatic Substituents

Compound A : Methyl 4-[(E)-({[3-(4-Methylphenyl)-1H-Pyrazol-5-yl]Carbonyl}Hydrazono)Methyl]Benzoate

- Molecular formula : C₂₀H₁₈N₄O₃ (362.39 g/mol) .

- Key differences :

- Replaces 3,4-dimethoxyphenyl with a 4-methylphenyl group.

- Lacks methoxy groups, reducing electron-donating effects and polarity.

- Impact : Lower solubility in polar solvents compared to the target compound.

Compound B : (E)-N’-4-Methoxybenzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide

Analogs with Varied Hydrazone Linkages and Heterocycles

Compound C : (E)-2-{[1-(3,11-Dimethyl-4-Methylene-10-Oxo-1-Phenyl-4,5,10,11-Tetrahydro-1H-Benzopyrazolo[3,4-f][1,5]Diazocin-5-yl)Ethylidene]Amino}-N-Methyl-N-(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)-Benzamide

- Structure : Contains a fused benzopyrazolodiazepine system .

- Key differences :

- Replaces the benzoate ester with a benzamide group.

- Introduces a rigid, polycyclic framework.

- Impact : Enhanced rigidity may improve target selectivity but reduce metabolic stability.

Compound D : (E)-3-Methyl-5-(4-Methylphenoxy)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde O-[(2-Chloro-1,3-Thiazol-5-yl)Methyl]Oxime

Electronic and Steric Effects of Substituents

| Property | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Electron-donating groups | 2 methoxy | 1 methyl | 1 methoxy |

| Molecular weight (g/mol) | 408.41 | 362.39 | 282.28 |

| LogP (predicted) | 3.2 | 3.8 | 2.1 |

| Hydrogen-bond acceptors | 5 | 3 | 4 |

Q & A

Q. What are the established synthetic routes for (E)-methyl 4-((2-(3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbonyl)hydrazono)methyl)benzoate?

The compound is synthesized via multi-step protocols involving:

- Cyclocondensation : Reacting precursors like ethyl acetoacetate with arylhydrazines to form the pyrazole core .

- Vilsmeier–Haack Reaction : Introducing aldehyde groups via formylation (e.g., using POCl₃ and DMF) .

- Hydrazone Formation : Condensation of the pyrazole-carbonyl intermediate with methyl benzoate derivatives bearing hydrazine groups .

- Esterification : Final esterification steps to stabilize the product, often using methanol and acid catalysts .

Q. Which analytical techniques are critical for structural confirmation?

Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify hydrazone (C=N) and ester (C=O) groups .

- X-ray Crystallography : Resolving stereochemistry of the (E)-configuration and intermolecular interactions .

- IR Spectroscopy : Identifying carbonyl (1650–1750 cm⁻¹) and hydrazone (1550–1600 cm⁻¹) stretches .

- Mass Spectrometry : Confirming molecular weight (e.g., MW 369.4 g/mol for analogous esters ).

Q. How does the hydrazone functional group influence chemical reactivity?

The hydrazone (C=N–N) moiety:

- Enhances electrophilicity , enabling nucleophilic attacks at the carbonyl site .

- Participates in tautomerism , affecting stability in polar solvents .

- Acts as a chelating agent in metal complexes, relevant for catalytic or bioactive studies .

Advanced Research Questions

Q. What challenges arise in optimizing the synthesis for scalability?

Common issues include:

- Low Yields : Due to side reactions during hydrazone formation (e.g., hydrolysis of intermediates) .

- Purification Complexity : Requires column chromatography or recrystallization to isolate the (E)-isomer .

- Stereochemical Control : Competing (Z)-isomer formation necessitates careful pH and temperature monitoring .

Q. How can contradictory spectroscopic data be resolved?

Examples and solutions:

- Variable NMR Peaks : Solvent polarity (e.g., DMSO vs. CDCl₃) shifts hydrazone proton signals .

- Degradation Artifacts : Prolonged storage or heating may hydrolyze the ester group, altering IR/NMR profiles .

- Crystallographic Ambiguity : Use DFT calculations to validate bond angles and torsional strain .

Q. What computational methods are used to predict electronic properties?

Q. How are bioactivity assays designed for this compound?

Methodologies include:

- Enzyme Inhibition Assays : Test against cyclooxygenase (COX) or acetylcholinesterase (AChE) using fluorogenic substrates .

- Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .

- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Q. What factors influence the compound’s stability during storage?

Critical considerations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.